molecular formula C4H11AlO2P B1592175 Aluminum Diethylphosphinate CAS No. 225789-38-8

Aluminum Diethylphosphinate

Cat. No.: B1592175
CAS No.: 225789-38-8
M. Wt: 149.08 g/mol
InChI Key: GNQAGTIQCCWTSZ-UHFFFAOYSA-N
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Description

Aluminum diethylphosphinate (AlDEP) is a type of organophosphorus compound that has been used in a variety of scientific research applications. AlDEP is a versatile compound that can be used in a wide range of experiments and studies due to its unique chemical and physical properties.

Scientific Research Applications

Flame Retardancy in Polymers

Aluminum diethylphosphinate is extensively studied for its role in improving flame retardancy of materials. In glass-fibre-reinforced poly(butylene terephthalate) (PBT/GF), AlPi, in combination with melamine cyanurate (MC), has shown to significantly enhance flame retardancy. The action mechanism involves AlPi decomposing to form diethylphosphinic acid and aluminium phosphate, which primarily act through flame inhibition. This halogen-free formulation achieved a V-0 classification in flame retardancy tests, demonstrating a significant reduction in flammability due to additional charring and the protective effects of the generated char (Braun & Schartel, 2008).

Novel Preparation Methods

Research has also focused on novel methods for preparing AlPi, such as a photo-initiated approach under atmospheric pressure. This method involves a free-radical addition reaction facilitated by UV irradiation, resulting in a significantly high yield of AlPi. Such advancements in preparation techniques are crucial for producing high-purity AlPi efficiently, which is vital for its application in flame retardancy and possibly other areas (Yang et al., 2011).

Synergistic Effects with Other Flame Retardants

AlPi's effectiveness is further enhanced when used in conjunction with other flame retardants. In polyamide 6 (PA6) reinforced with glass fibers, the combination of AlPi and melamine polyphosphate (MPP) showcased a synergistic effect, improving the material's fire retardancy. This combination facilitated a significant reduction in peak heat release rates and total heat evolved, demonstrating AlPi's role in a multifaceted flame retardancy approach that includes gas-phase action and char formation (Braun, Bahr, & Schartel, 2010).

Mechanism of Action

Target of Action

Aluminum Diethylphosphinate primarily targets polymers, particularly those that are highly flammable such as polyamides, polyesters, thermosets, and elastomers . The compound acts as a flame retardant, contributing to the charring of the polymer matrix, thereby protecting the substrate against heat and oxygen attack .

Mode of Action

The mode of action of this compound involves both the gas phase and the condensed phase. In the condensed phase, this compound contributes to the formation of a condensed phase of non-flammable liquid diaphragm, which coats the surface of the combustion to insulate the air, achieving a flame retardant effect .

Biochemical Pathways

The biochemical pathways affected by this compound involve the thermal degradation of the polymer. The compound decomposes to form volatile diethyl phosphinic acid and an aluminum phosphate residue, which acts as a barrier for fuel and heat transport . This process results in the formation of a stable char layer that acts as a physical barrier to prevent the heat and oxygen from entering the matrix during combustion .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its thermal stability and how it affects its bioavailability in the target material. The compound has high thermal stability , which means it can withstand high temperatures without breaking down until it reaches a temperature above 300°C . This property is crucial for its effectiveness as a flame retardant in various high-temperature applications.

Result of Action

The result of this compound’s action is the enhanced flame retardancy of the target material. It lowers the initial decomposition temperature and increases the char residual of the material . In the presence of this compound, the heat release rate and smoke density grade of the coatings are decreased significantly . This leads to improved fire safety performance of the material .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen. Its effectiveness as a flame retardant increases under high-temperature conditions due to its high thermal stability . Furthermore, the compound’s flame retardant properties can be enhanced by the presence of other flame retardant additives like melamine polyphosphate or melamine cyanurate . The compound’s action can also be influenced by the morphology of the flame retardant, which can be manipulated to achieve a balance between satisfactory flame retardancy and superior mechanical properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Aluminum Diethylphosphinate can be achieved through a reaction between aluminum isopropoxide and diethylphosphinic acid.", "Starting Materials": [ "Aluminum isopropoxide", "Diethylphosphinic acid" ], "Reaction": [ "Add diethylphosphinic acid dropwise to a solution of aluminum isopropoxide in anhydrous toluene under nitrogen atmosphere.", "Heat the reaction mixture to reflux for 24 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with anhydrous toluene and dry under vacuum to obtain Aluminum Diethylphosphinate as a white solid." ] }

225789-38-8

Molecular Formula

C4H11AlO2P

Molecular Weight

149.08 g/mol

IUPAC Name

aluminum;diethylphosphinate

InChI

InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

GNQAGTIQCCWTSZ-UHFFFAOYSA-N

SMILES

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3]

Canonical SMILES

CCP(=O)(CC)O.[Al]

225789-38-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate and 35 g of concentrated sulfuric acid were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 10° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 80 g (5 mol %) of hydrogen peroxide (33% by weight) in 300 g of water was metered in uniformly over a period of 6 h with constant stirring at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 746 g (4.67 mol of aluminum) of aluminum acetate in 2254 g of water were added within a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water, and vacuum-dried at 130° C. Yield: 1721 g (93.5% of theory).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 kg
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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80 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
aluminum acetate
Quantity
746 g
Type
reactant
Reaction Step Six
Name
Quantity
2254 g
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven
Name
Aluminum Diethylphosphinate

Synthesis routes and methods II

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 100° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 49 g (1 mol %) of dibenzoyl peroxide (70% by weight in water) in 300 g of water was uniformly metered in over a period of 6 h with constant stirring, at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 1725 g (4.67 mol of aluminum) of aluminum nitrate nonahydrate dissolved in 1275 g of water were added over a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water and vacuum-dried at 130° C. Yield: 1697 g (92.2% of theory).
Quantity
1500 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 kg
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
49 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
aluminum nitrate nonahydrate
Quantity
1725 g
Type
reactant
Reaction Step Six
Name
Quantity
1275 g
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven
Name
Aluminum Diethylphosphinate

Synthesis routes and methods III

Procedure details

800 g of the resultant mixture composed mainly of sodium diethylphosphinate were dissolved in 2500 ml of acetic acid, and 38 g (0.48 mol) of aluminum hydroxide were then added. The mixture was then heated at reflux for about 4 hours, cooled, and filtered. The resultant solid was washed first with 1 liter of glacial acetic acid, then with 1 liter of distilled water, and finally with 500 ml of acetone, and then vacuum-dried at 130° C. Yield: 183 g (92% of theory).
[Compound]
Name
resultant mixture
Quantity
800 g
Type
reactant
Reaction Step One
Name
sodium diethylphosphinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
solvent
Reaction Step Four
Name
Aluminum Diethylphosphinate

Synthesis routes and methods IV

Procedure details

1500 g (14 mol) of sodium hypophosphite monohydrate were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 100° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 19 g (0.5 mol %) of 2,2′-azobis(2-amidinopropane) hydrochloride (Wako Pure Chemical Industries, Ltd., grade V50 98.8%) in 300 g of water was uniformly metered in over a period of 6 h with constant stirring, at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 650 g (4.67 mol of aluminum) of aluminum chloride hexahydrate in 2350 g of water were added over a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water and vacuum-dried at 130° C.
Quantity
1500 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 kg
Type
solvent
Reaction Step One
[Compound]
Name
steel
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0 (± 1) mol
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Reaction Step Five
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650 g
Type
reactant
Reaction Step Six
Name
Quantity
2350 g
Type
solvent
Reaction Step Six
Name
Quantity
300 g
Type
solvent
Reaction Step Seven
Name
Aluminum Diethylphosphinate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum Diethylphosphinate
Reactant of Route 2
Aluminum Diethylphosphinate
Reactant of Route 3
Aluminum Diethylphosphinate
Reactant of Route 4
Aluminum Diethylphosphinate
Reactant of Route 5
Aluminum Diethylphosphinate
Reactant of Route 6
Aluminum Diethylphosphinate

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